molecular formula C11H11N3O3S B11056020 4-([5-(Furan-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl)oxolan-2-one

4-([5-(Furan-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl)oxolan-2-one

Cat. No.: B11056020
M. Wt: 265.29 g/mol
InChI Key: RFADSEGICRRZET-UHFFFAOYSA-N
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Description

4-{[5-(FURAN-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}OXOLAN-2-ONE is a complex organic compound that features a furan ring, a triazole ring, and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[5-(FURAN-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}OXOLAN-2-ONE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-(furan-3-yl)-4-methyl-1,2,4-triazole-3-thiol with oxirane derivatives in the presence of a base. The reaction is carried out under reflux conditions to ensure complete cyclization and formation of the oxolane ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-{[5-(FURAN-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}OXOLAN-2-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include furanones, dihydrotriazoles, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

4-{[5-(FURAN-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}OXOLAN-2-ONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[5-(FURAN-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}OXOLAN-2-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. The furan and triazole rings play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-{[5-(FURAN-2-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}OXOLAN-2-ONE
  • 4-{[5-(THIOPHEN-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}OXOLAN-2-ONE
  • 4-{[5-(PYRIDIN-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}OXOLAN-2-ONE

Uniqueness

The uniqueness of 4-{[5-(FURAN-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}OXOLAN-2-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its furan ring provides aromatic stability, while the triazole ring offers potential for various biological activities .

Properties

Molecular Formula

C11H11N3O3S

Molecular Weight

265.29 g/mol

IUPAC Name

4-[[5-(furan-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]oxolan-2-one

InChI

InChI=1S/C11H11N3O3S/c1-14-10(7-2-3-16-5-7)12-13-11(14)18-8-4-9(15)17-6-8/h2-3,5,8H,4,6H2,1H3

InChI Key

RFADSEGICRRZET-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SC2CC(=O)OC2)C3=COC=C3

Origin of Product

United States

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